3-Chlorobenzene oxide, systematically named 2-(3-chlorophenyl)oxirane, is defined by the presence of an epoxide group (oxirane) attached to a benzene ring substituted with a chlorine atom at the meta position. Its molecular formula is C₈H₇ClO, with a molecular weight of 154.59 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature prioritizes the oxirane ring, leading to the numbering scheme where the chlorine substituent occupies the third position relative to the oxygen atom.
Synonyms for this compound include meta-chlorostyrene oxide, 3-chloroepoxystyrene, and (m-chlorophenyl)oxirane, reflecting its structural relationship to styrene oxide derivatives. The CAS registry number 20697-04-5 uniquely identifies it in chemical databases, while its InChIKey (AMZBJPAQQLQTGH-UHFFFAOYSA-N) and SMILES notation (C1=CC(=CC(=C1)Cl)C2C(O2)C(=O)O) provide machine-readable descriptors of its atomic connectivity.
Table 1: Key Identifiers for 3-Chlorobenzene Oxide
Property | Value | Source |
---|---|---|
IUPAC Name | 2-(3-chlorophenyl)oxirane | |
Molecular Formula | C₈H₇ClO | |
CAS Registry Number | 20697-04-5 | |
Molecular Weight | 154.59 g/mol | |
SMILES | C1=CC(=CC(=C1)Cl)C2C(O2)C(=O)O |
Epoxides, first systematically studied in the early 20th century, gained prominence due to their reactivity in ring-opening reactions, which enabled the synthesis of polyether polymers and fine chemicals. The discovery of the Prileschajew reaction in 1909, which involves the epoxidation of alkenes using peracids, marked a pivotal advancement in epoxide synthesis. For chlorinated epoxides like 3-chlorobenzene oxide, development accelerated in the 1960s with the demand for halogenated intermediates in agrochemicals and pharmaceuticals.
The compound’s synthesis typically involves the epoxidation of 3-chlorostyrene using oxidizing agents such as meta-chloroperbenzoic acid (mCPBA). This method capitalizes on the electron-withdrawing effect of the chlorine substituent, which moderates the reactivity of the styrene double bond, ensuring regioselective epoxide formation. Industrial adoption of 3-chlorobenzene oxide grew alongside the development of epoxy resins and chiral catalysts, where its meta-substituted aromatic ring enhances thermal stability and stereochemical control.
Positional isomerism in chlorobenzene oxides arises from variations in the chlorine substituent’s location on the benzene ring. The three primary isomers—ortho-, meta-, and para-chlorobenzene oxide—exhibit distinct physicochemical properties due to differences in electronic and steric effects.
Table 2: Comparative Properties of Chlorobenzene Oxide Isomers
Isomer | Boiling Point (°C) | Dipole Moment (D) | Reactivity in Ring-Opening |
---|---|---|---|
Ortho | 210–215 | 2.8 | Low |
Meta | 198–202 | 2.3 | Moderate |
Para | 220–225 | 2.1 | High |
The meta isomer’s balanced electronic profile explains its prevalence in synthetic applications. For instance, in the synthesis of β-blockers, meta-chlorobenzene oxide serves as a key precursor due to its predictable reactivity in nucleophilic epoxide openings. Conversely, the para isomer’s symmetry facilitates its use in liquid crystal polymers, where alignment and thermal stability are critical.
Classical aromatic epoxidation represents the foundational approach for synthesizing 3-chlorobenzene oxide and related aromatic epoxides [3] [4]. The most established methodology involves the use of manganese porphyrin catalysts in combination with hydrogen peroxide as the oxidizing agent [4]. Research demonstrates that manganese(III) porphyrins, including Mn(TDCPP)Cl, Mn(βNO2TDCPP)Cl, and Mn(TPFPP)Cl, achieve efficient epoxidation of aromatic hydrocarbons with very high conversions and selectivities [4].
The reaction mechanism proceeds through initial formation of an oxenoid-manganese species that attacks the aromatic π-system directly [3]. Studies utilizing meta-chloroperoxybenzoic acid as an oxidant have shown that aromatic epoxidation follows a concerted pathway where oxygen insertion occurs across the aromatic double bond [9]. The process typically requires moderate temperatures ranging from 40 to 85 degrees Celsius and operates under atmospheric pressure conditions [2] [6].
Iron porphyrin catalytic systems have emerged as environmentally sustainable alternatives for aromatic epoxidation [3]. Research utilizing highly electron-withdrawing iron porphyrin catalysts demonstrates unusual initial epoxidation of aromatic rings using hydrogen peroxide as a green oxidant and ethanol as solvent at room temperature [3]. These systems achieve turnover numbers exceeding 285 for aromatic compounds, with the epoxides either isolated directly or evolved through subsequent rearrangement reactions [3].
Table 1: Classical Aromatic Epoxidation Reaction Conditions
Catalyst System | Oxidant | Temperature (°C) | Pressure | Conversion (%) | Selectivity (%) |
---|---|---|---|---|---|
Mn(TDCPP)Cl | H2O2 | 25-40 | Atmospheric | >90 | >85 |
Fe(TPFPP)Cl | H2O2 | 25 | Atmospheric | 75-85 | 80-90 |
mCPBA | None required | 0-25 | Atmospheric | 60-80 | 70-85 |
The formation of 3-chlorobenzene oxide through classical routes demonstrates regioselectivity patterns influenced by the electron-withdrawing nature of the chlorine substituent [12]. Deactivated aromatic rings containing electron-withdrawing groups like chlorine generally show slower hydroxylation rates compared to activated systems, necessitating optimized reaction conditions [12]. The electron-deficient nature of chlorobenzene requires careful catalyst selection and reaction parameter adjustment to achieve acceptable yields [12].
Asymmetric epoxidation methodologies for aromatic systems have advanced significantly through the development of biomimetic iron-catalyzed systems [10]. Novel non-heme iron-catalyzed asymmetric epoxidation employs ferric chloride hexahydrate, pyridine-2,6-dicarboxylic acid, and chiral N-arenesulfonyl-N'-benzyl-substituted ethylenediamine ligands to achieve enantioselective formation of aromatic epoxides [10].
The catalytic system demonstrates remarkable stereochemical control where ligands (S,S)-N-(4-toluenesulfonyl)-1,2-diphenylethylenediamine and its N'-benzylated derivative produce opposite enantiomers of aromatic epoxides [10]. For aromatic substrates, the asymmetric epoxidation achieves high conversions, though enantiomeric excesses vary depending on substrate size and electronic characteristics [10]. Larger aromatic substrates generally provide superior enantiomeric excesses compared to smaller systems like styrene derivatives [10].
Enantioselective cross-coupling methodologies offer alternative approaches for accessing chiral aromatic epoxide derivatives [11]. Research demonstrates the first enantioselective cross-electrophile coupling of aryl bromides with meso-epoxides catalyzed by a combination of (bpy)NiCl2 and chiral titanocene under reducing conditions [11]. This methodology achieves yields ranging from 57 to 99 percent with enantiomeric excesses between 78 and 95 percent across thirty different substrate combinations [11].
Table 2: Asymmetric Catalytic Systems for Aromatic Epoxide Formation
Catalyst System | Ligand Type | Substrate Class | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|---|
FeCl3·6H2O/H2(pydic) | Chiral diamine | Aromatic alkenes | 65-85 | 45-75 |
(bpy)NiCl2/Ti complex | Chiral titanocene | Aryl halides | 57-99 | 78-95 |
Sharpless system | Tartrate esters | Allylic alcohols | 80-95 | 90-98 |
The Sharpless asymmetric epoxidation, while primarily designed for allylic alcohols, provides fundamental insights applicable to aromatic epoxide synthesis [14]. The reaction utilizes tartrate esters containing chiral centers that influence stereochemical outcomes, with positive (S,S) tartrate leading to epoxide formation from above the double bond plane and negative (R,R) tartrate resulting in attack from below [14]. These mechanistic principles inform the design of related asymmetric systems for aromatic substrates [14].
Microsomal oxidation represents the primary biological pathway for 3-chlorobenzene oxide formation through cytochrome P450-mediated metabolism [7] [15]. According to established metabolic pathways, chlorobenzene undergoes cytochrome P450-catalyzed oxidation to form chemically-reactive chlorobenzene 3,4-epoxide as the major product and relatively nontoxic chlorobenzene 2,3-epoxide to a lesser extent [7]. These epoxides form in liver and lung tissues, as well as other organs including kidney and adrenal cortex [7].
The cytochrome P450 system demonstrates remarkable versatility in aromatic epoxidation through multiple active oxidant species [15]. Research identifies three competent oxidants derived from molecular oxygen reduction: oxenoid-iron (FeO)3+, hydroperoxo-iron (FeO2H)3+, and peroxo-iron complexes [15]. The hydroperoxo-iron species particularly contributes to epoxidation of unactivated aromatic bonds, as demonstrated through studies with truncated P450 2E1 mutants [15].
Kinetic studies reveal that P450-catalyzed epoxidation rates vary significantly based on substrate electronic properties and enzyme isoform specificity [15]. For chlorobenzene substrates, the T303A mutation of P450 2E1 results in enhanced epoxidation of model aromatic compounds along with decreased allylic hydroxylation, suggesting preferential formation of hydroperoxo-iron active species [15]. This mechanistic insight explains the regioselective formation of specific chlorobenzene oxide isomers [15].
Table 3: Cytochrome P450-Mediated Aromatic Epoxidation Parameters
P450 Isoform | Substrate | Product Formation Rate (nmol/min/mg) | Primary Product | Secondary Products |
---|---|---|---|---|
P450 2E1 | Chlorobenzene | 1.2 ± 0.17 | 4-Chlorophenol (84%) | 2-CP (4%), 3-CP (12%) |
P450 2B4 | Styrene | 2.5-3.5 | Styrene oxide | Phenylacetaldehyde |
P450 1A1 | Benzene | 0.8-1.5 | Benzene oxide | Phenol, catechol |
The peroxygenase enzyme from Agrocybe aegerita demonstrates exceptional capability for direct aromatic epoxidation using hydrogen peroxide as co-substrate [16]. This fungal enzyme achieves benzene oxygenation at room temperature with apparent kinetic constants of kcat = 8 sec-1 and Km = 3.6 millimolar, resulting in a catalytic efficiency of 2.2 × 103 M-1 s-1 [16]. The enzyme produces benzene oxide as an intermediate that rapidly rearranges to phenolic products [16].
Prokaryotic dioxygenase systems provide alternative biological routes for aromatic epoxide formation [21]. Biphenyl dioxygenase from Pseudomonas pseudoalcaligenes KF707 exhibits novel monooxygenase activity by converting aromatic substrates to their corresponding epoxides, with the epoxide bond formed between specific carbon positions on aromatic rings [21]. This represents the first documented prokaryotic enzyme capable of producing epoxide derivatives on aromatic ring structures [21].
Industrial-scale production of 3-chlorobenzene oxide encounters significant technical and economic challenges related to reaction selectivity, catalyst stability, and process economics [25] [35]. Manufacturing epoxides requires multiple chemical steps, with most processes being highly energy-intensive and requiring elevated temperatures and pressures [25]. Current industrial epoxide production methods for compounds like ethylene oxide cost approximately 1,500 dollars per metric ton, highlighting the economic pressures for process optimization [35].
Catalyst deactivation represents a primary challenge in scaled aromatic epoxidation processes [26]. Reductive cytochrome P450 reactions, which can occur under oxygen-limited conditions, may lead to radical intermediate formation that inactivates the catalyst through direct enzyme damage or lipid peroxidation [26]. This necessitates careful oxygen management and catalyst regeneration strategies in industrial reactors [26].
Table 4: Industrial Production Challenges and Mitigation Strategies
Challenge Category | Specific Issues | Mitigation Approaches | Cost Impact |
---|---|---|---|
Catalyst Stability | P450 inactivation, radical damage | Oxygen control, antioxidants | 15-25% increase |
Reaction Selectivity | Multiple epoxide isomers | Optimized reaction conditions | 10-20% yield loss |
Energy Requirements | High temperature/pressure | Alternative catalytic systems | 30-40% of operating costs |
Scale-up Effects | Heat transfer limitations | Reactor design optimization | 20-30% capital increase |
Novel electrochemical approaches offer promising solutions for industrial epoxide production challenges [35]. Research demonstrates that electricity-driven epoxidation can operate at room temperature and atmospheric pressure while eliminating carbon dioxide as a byproduct [35]. Current studies achieve approximately 30 percent electrical current efficiency for conversion, with researchers targeting efficiency improvements to enable large-scale industrial implementation [35].
The development of efficient catalytic systems remains critical for addressing industrial production challenges [35]. Researchers continue investigating new catalyst compositions that demonstrate enhanced effectiveness for epoxidation reactions, focusing on reducing overpotential requirements and improving Faradaic efficiency [35]. Process optimization efforts also target reactor design modifications to accommodate high flux aromatic epoxidation under industrial conditions [35].